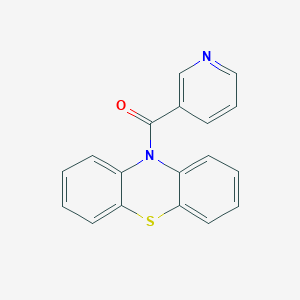

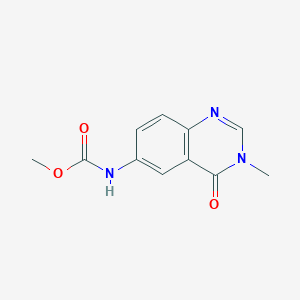

10-(3-pyridinylcarbonyl)-10H-phenothiazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phenothiazine derivatives, including 10-(3-pyridinylcarbonyl)-10H-phenothiazine, often involves modifications at the 3-position with electron-deficient pyridine groups, facilitated by various catalysts and conditions to promote the desired intramolecular charge transfer and electronic rearrangement. The synthesis processes have been studied for their efficiency in yielding various phenothiazine derivatives with specific functional groups for targeted applications (Lin & Chang, 2009).

Molecular Structure Analysis

The molecular structure of 10-(3-pyridinylcarbonyl)-10H-phenothiazine derivatives has been extensively studied using spectroscopic techniques and theoretical calculations. These studies reveal the importance of donor-acceptor moieties and π-conjugated bridges in facilitating electron or charge transfer phenomena, crucial for their applications in photovoltaics and other fields (Al-Zahrani et al., 2016).

Chemical Reactions and Properties

Phenothiazine derivatives can undergo a variety of chemical reactions, including palladium-catalysed amination, which leads to the formation of cocrystals and isomers with specific properties. These reactions play a significant role in modifying the electronic and structural characteristics of the phenothiazine core, affecting its potential applications (Nikulin et al., 2008).

Physical Properties Analysis

The physical properties of phenothiazine derivatives, such as solubility, thermal stability, and crystallinity, are influenced by their molecular structure and the presence of specific substituents. These properties are crucial for their processing and application in various domains (Ghorpade et al., 2016).

Chemical Properties Analysis

The chemical properties of 10-(3-pyridinylcarbonyl)-10H-phenothiazine derivatives are marked by their electron donor capabilities, oxidation potential, and the ability to form radical-cations. These properties are fundamental to their application in material science, biochemistry, and the development of sensory applications (Hauck et al., 2007).

Applications De Recherche Scientifique

Spectroscopic Applications and Sensor Development

- Fluorophore-Switching and NIR Sensor Applications : Vinyl-substituted 10H-phenothiazine derivatives exhibit spectral variations due to intramolecular charge transfer, electronic rearrangement, and contact ion-pair mechanisms. These properties make them suitable for fluorophore-switching and potential near-infrared (NIR) sensor applications (Lin & Chang, 2009).

Photovoltaic and Material Science

- Dye-Sensitized Solar Cells (DSSCs) : The structural diversity of phenothiazine derivatives plays a crucial role in their application in dye-sensitized solar cells (DSSCs). Modifications in the phenothiazine core structure, particularly at the 3, 7, and 10 positions, have been shown to significantly impact the photovoltaic performance of DSSCs (Buene, Hagfeldt, & Hoff, 2019).

Anticancer Activity

- Anticancer Potential : New phenothiazine derivatives, specifically 10-substituted 1,6-diazaphenothiazines, have shown promising results against melanoma C-32 and breast cancer MCF-7 cell lines, indicating their potential as anticancer agents (Morak-Młodawska et al., 2016).

Electronic and Photonic Applications

- Electrochemical and Photovoltaic Materials : Phenothiazines are extensively studied as electron donor candidates for their potential applications in electrochemical and photovoltaic materials. Their ability to facilitate electron/charge transfer makes them suitable for various applications, including DSSCs and organic light-emitting devices (Al-Zahrani et al., 2016).

Antibacterial Activity

- Antibacterial Properties : Phenothiazine derivatives have also been explored for their antibacterial activity, showcasing the versatility of these compounds in biomedical applications (Vasudha et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

phenothiazin-10-yl(pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS/c21-18(13-6-5-11-19-12-13)20-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)20/h1-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCUKYHPYCYGCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811269 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

10H-phenothiazin-10-yl(pyridin-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)

![4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5511182.png)

![2-[(4-chlorobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5511205.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![2-methyl-7-oxo-3,5-diphenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5511214.png)

![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5511223.png)

![(4-{[2-(propylthio)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5511262.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-5-methoxy-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B5511286.png)